molecular formula C9H15N3O3 B009223 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid CAS No. 102902-43-2

2-Hydroxylamino-5-ethyl-5-propylbarbituric acid

Cat. No. B009223
M. Wt: 213.23 g/mol
InChI Key: XIMHYJMEMACSBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxylamino-5-ethyl-5-propylbarbituric acid, also known as HEPP, is a derivative of barbituric acid. It is a white crystalline powder that is soluble in water and ethanol. HEPP has been extensively studied for its potential use in scientific research due to its unique chemical properties.

Mechanism Of Action

2-Hydroxylamino-5-ethyl-5-propylbarbituric acid acts as a competitive inhibitor of nitric oxide synthase by binding to the enzyme's active site. This prevents the conversion of L-arginine to nitric oxide, leading to a decrease in nitric oxide production.

Biochemical And Physiological Effects

2-Hydroxylamino-5-ethyl-5-propylbarbituric acid has been shown to have a variety of biochemical and physiological effects in different studies. It has been found to reduce inflammation and oxidative stress in animal models of disease. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid in scientific research is its ability to selectively inhibit nitric oxide synthase without affecting other enzymes or physiological processes. However, one limitation of using 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid is its potential toxicity at high doses.

Future Directions

There are several potential future directions for research involving 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid. One area of interest is the development of new therapeutic agents for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid for maximum efficacy and safety. Finally, research on the potential use of 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid in combination with other drugs or therapies is also an area of interest.

Synthesis Methods

2-Hydroxylamino-5-ethyl-5-propylbarbituric acid can be synthesized through a multi-step process involving the reaction of barbituric acid with sodium ethoxide and ethyl iodide. The resulting intermediate is then reacted with hydroxylamine hydrochloride to yield 2-Hydroxylamino-5-ethyl-5-propylbarbituric acid.

Scientific Research Applications

2-Hydroxylamino-5-ethyl-5-propylbarbituric acid has been used in various scientific research studies due to its ability to act as a potent inhibitor of the enzyme nitric oxide synthase. This enzyme is involved in the production of nitric oxide, which plays a critical role in various physiological processes such as vasodilation, neurotransmission, and immune response.

properties

CAS RN

102902-43-2

Product Name

2-Hydroxylamino-5-ethyl-5-propylbarbituric acid

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

5-ethyl-2-hydroxyimino-5-propyl-1,3-diazinane-4,6-dione

InChI

InChI=1S/C9H15N3O3/c1-3-5-9(4-2)6(13)10-8(12-15)11-7(9)14/h15H,3-5H2,1-2H3,(H2,10,11,12,13,14)

InChI Key

XIMHYJMEMACSBZ-UHFFFAOYSA-N

Isomeric SMILES

CCCC1(C(=O)NC(=NC1=O)NO)CC

SMILES

CCCC1(C(=O)NC(=NO)NC1=O)CC

Canonical SMILES

CCCC1(C(=O)NC(=NC1=O)NO)CC

Origin of Product

United States

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